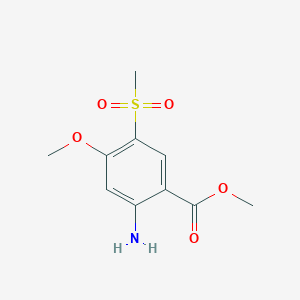
4-Ethylcycloheptan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethylcycloheptan-1-ol is an organic compound belonging to the class of alcohols It features a cycloheptane ring with an ethyl group and a hydroxyl group attached to it The molecular formula of this compound is C9H18O
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylcycloheptan-1-ol can be achieved through several methods. One common approach involves the reduction of 4-Ethylcycloheptanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 4-Ethylcycloheptanone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent, and the product is purified through distillation or recrystallization.
化学反应分析
Types of Reactions: 4-Ethylcycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 4-Ethylcycloheptanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form 4-Ethylcycloheptane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 4-Ethylcycloheptyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed:
Oxidation: 4-Ethylcycloheptanone.
Reduction: 4-Ethylcycloheptane.
Substitution: 4-Ethylcycloheptyl chloride.
科学研究应用
4-Ethylcycloheptan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
作用机制
The mechanism of action of 4-Ethylcycloheptan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways.
相似化合物的比较
Cycloheptanol: Similar structure but lacks the ethyl group.
4-Methylcycloheptan-1-ol: Similar structure with a methyl group instead of an ethyl group.
Cycloheptanone: The ketone analog of 4-Ethylcycloheptan-1-ol.
Uniqueness: this compound is unique due to the presence of both an ethyl group and a hydroxyl group on the cycloheptane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C9H18O |
|---|---|
分子量 |
142.24 g/mol |
IUPAC 名称 |
4-ethylcycloheptan-1-ol |
InChI |
InChI=1S/C9H18O/c1-2-8-4-3-5-9(10)7-6-8/h8-10H,2-7H2,1H3 |
InChI 键 |
ZXIPSWHGCLLEFI-UHFFFAOYSA-N |
规范 SMILES |
CCC1CCCC(CC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


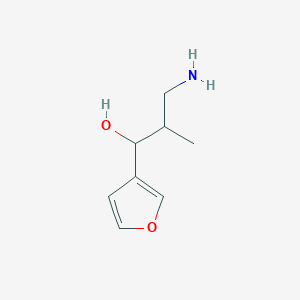
![2-[5-(Chloromethyl)furan-2-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B13183928.png)
![Methyl 4-[(methylamino)methyl]pyridine-2-carboxylate](/img/structure/B13183940.png)
![Methyl 2,4,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13183944.png)
![2-[5-(Trifluoromethyl)pyrrolidin-2-yl]acetic acid](/img/structure/B13183951.png)

![4,4-Dimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13183960.png)
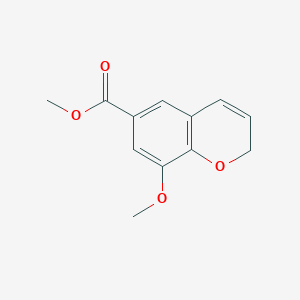
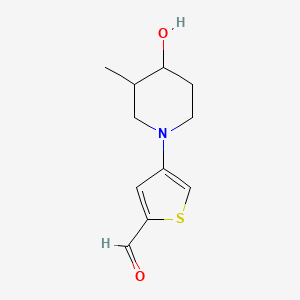
![5,7-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13183974.png)
![3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride](/img/structure/B13183976.png)
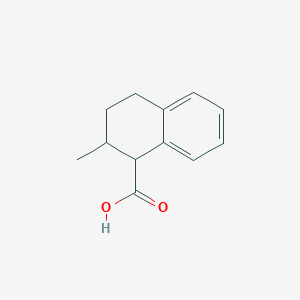
![4-Bromo-1-methyl-5-{4-methyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13183983.png)
